molecular formula C15H22O2 B076444 Benzyl octanoate CAS No. 10276-85-4

Benzyl octanoate

Cat. No. B076444
CAS RN: 10276-85-4
M. Wt: 234.33 g/mol
InChI Key: MWQWCHLIPMDVLS-UHFFFAOYSA-N
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Description

Benzyl octanoate is an organic compound that has been investigated for various chemical properties and applications. It is often studied in the context of esters, where its synthesis, molecular structure, and physical and chemical properties are of interest.

Synthesis Analysis

Benzyl octanoate can be synthesized through esterification reactions involving benzyl alcohol and octanoic acid. This process typically involves the reaction of these two compounds in the presence of an acid catalyst. Studies have shown that this synthesis can yield high-quality benzyl octanoate under optimized conditions (Hajipour et al., 1998).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of benzyl octanoate were not found, related research on benzoic acid derivatives and their molecular topology provides insights into the structure-related properties such as octanol/water partition coefficients, which can be relevant for understanding the behavior of benzyl octanoate in different environments (Sabljic et al., 1993).

Chemical Reactions and Properties

Benzyl octanoate is involved in various chemical reactions, including esterification and oxidation. Its reactivity and chemical behavior can be influenced by its molecular structure and the presence of functional groups. For instance, the presence of the ester group can lead to reactions typical for this class of compounds, such as hydrolysis under certain conditions. The solubility and interaction of benzyl octanoate with different chemicals can provide insights into its chemical properties and potential applications (Jia et al., 2007).

Scientific Research Applications

  • Perfume Industry :

    • Benzyl octanoate is used as a fragrance agent due to its herbal type odor .
    • It is used in the production of perfume oils and flavors .
    • The usage levels can go up to 8.0000% in the fragrance concentrate .
  • Food Industry :

    • Benzyl octanoate is used as a flavoring agent in food .
    • It is used in the minimum quantity required to produce its intended effect .
    • The daily intake is regulated to ensure safety .
  • Pharmaceutical Industry :

    • Benzyl octanoate is used in the production of pharmaceutical intermediates .
    • It is used in the development of flavor and fragrance materials .
  • Cosmetics Industry :

    • Benzyl octanoate is used as a fragrance ingredient in cosmetics .
    • It is part of perfume oils and flavors used in cosmetics .
  • Chemical Industry :

    • Benzyl octanoate is used in the chemical industry for the production of various products .
    • It is used in the manufacture of fragrance-containing products .
  • Agriculture Industry :

    • Benzyl octanoate is part of the volatile organic compounds (VOCs) released by plants .
    • These VOCs play a crucial role in the flavor of agricultural products and are economically important for the quality of crops .
    • They are also used in defense mechanisms, along with mechanisms to attract pollinators and seed dispersers .
  • Chemical Analysis :

    • Benzyl Octanoate can be analyzed by reverse phase (RP) HPLC method with simple conditions .
    • The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
    • For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
    • This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation .
    • Benzyl Octanoate also suitable for pharmacokinetics .
  • Sweetener :

    • Benzyl Octanoate is used as a sweetener .
    • It is used in the minimum quantity required to produce its intended effect .
    • It is considered safe alone or generally in food .
  • Manufacture of Fragrance-Containing Products :

    • Benzyl Octanoate is also used in the manufacture of fragrance-containing products .
    • It is widely used in cosmetics as a fragrance ingredient .
    • It is used in the making of most perfumes .
  • Chemical Analysis :

    • Benzyl Octanoate can be analyzed by reverse phase (RP) HPLC method with simple conditions .
    • The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
    • For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
    • This liquid chromatography method is scalable and can be used for isolation impurities in preparative separation .
    • Benzyl Octanoate also suitable for pharmacokinetics .
  • Sweetener :

    • Benzyl Octanoate is used as a sweetener .
    • It is used in the minimum quantity required to produce its intended effect .
    • It is considered safe alone or generally in food .
  • Manufacture of Fragrance-Containing Products :

    • Benzyl Octanoate is also used in the manufacture of fragrance-containing products .
    • It is widely used in cosmetics as a fragrance ingredient .
    • It is used in the making of most perfumes .

Safety And Hazards

Benzyl octanoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzyl octanoate, as a volatile organic compound, has substantial economic value and is relevant to our daily lives. It is used in the perfume, cosmetics, food, drink, and pharmaceutical industries . Future research may focus on improving the synthesis process, understanding its mechanism of action, and exploring its potential applications in various industries .

properties

IUPAC Name

benzyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-9-12-15(16)17-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQWCHLIPMDVLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145493
Record name Benzyl octanoate
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Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl octanoate

CAS RN

10276-85-4
Record name Benzyl octanoate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl octanoate
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Record name Octanoic acid, phenylmethyl ester
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Record name Benzyl octanoate
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Record name Benzyl octanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
M Matsumoto, K Kida, K Kondo - Journal of Chemical …, 2001 - Wiley Online Library
… With esterification calalysed by pretreated lipase, the product, benzyl octanoate, was detected without time-lag. Conversions at equilibrium state were correlated with the …
Number of citations: 54 onlinelibrary.wiley.com
HR Kricheldorf, A Stricker - Polymer, 2000 - Elsevier
… However, at 100C a slow esterification process yielding benzyl octanoate and Sn–OH groups takes place. Bu 2 SnOct 2 is a little less reactive than SnOct 2 , but polymerizes …
Number of citations: 29 www.sciencedirect.com
AM Viljoen, GPP Kamatou, KHC Başer - South African Journal of Botany, 2008 - Elsevier
Head-space volatiles of the fruit pulp and the whole fruits (skin volatiles) were investigated using solid phase micro-extraction (SPME) and GC–MS. The two major compounds in the fruit …
Number of citations: 36 www.sciencedirect.com
HR Kricheldorf, I Kreiser-Saunders, A Stricker - Macromolecules, 2000 - ACS Publications
… Methyl octanoate, benzyl octanoate, and the octanoate of methyl lactate (11) were prepared from the corresponding alcohols and octanoyl chloride with stoichiometric amounts of …
Number of citations: 616 pubs.acs.org
S Murahashi, T Naota, K Ito, Y Maeda… - The Journal of organic …, 1987 - ACS Publications
… The reactionof 1-octanol with benzyl alcohol gave scrambled esters, octyl octanoate (5, 13%), benzyl benzoate (14%), octyl benzoate (13,11%), and benzyl octanoate (14,11%). It is …
Number of citations: 374 pubs.acs.org
BT Parr, C Economou, SB Herzon - Nature, 2015 - nature.com
… After intensive experimentation and optimization, we found that deprotonation of 12 with n-butyllithium (1.0 equiv.) followed by the addition of lithium benzyl octanoate (1.8 equiv.) …
Number of citations: 63 www.nature.com
A Omata, K Yomogida, Y Teshima… - Flavour and …, 1991 - Wiley Online Library
… &Decalactone Methyl hexadecanoate Methyl anthranilate Ethyl hexadecanoate cis-Isoeugenol Benzyl octanoate Jasmin lactone Cinnamic alcohol Methyl jasmonate trans-Isoeugenol …
Number of citations: 27 onlinelibrary.wiley.com
X Ding, P Wang - The Journal of Organic Chemistry, 2017 - ACS Publications
The excited state meta effect, also known as the meta-ortho effect, results from selective electron transmission from an electron-donating group to the meta and ortho sites on an …
Number of citations: 17 pubs.acs.org
IH Suffet, V Decottignies, Y Zhou… - Water Environment …, 2023 - Wiley Online Library
There are many products in the market advertised as masking agents used to overpower strong nuisance odors, such as in or around water resource recovery facilities, solid waste …
Number of citations: 1 onlinelibrary.wiley.com
H Pakdel, C Roy - Biomass, 1987 - Elsevier
… Mi=molecular weight of the internal acid derivative (benzyl octanoate) i; Ai = GC peak area of … Their relative response factors to benzyl octanoate were calculated and were found to be in …
Number of citations: 36 www.sciencedirect.com

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